2-Methyl-6-(trifluoromethyl)pyran-4-one
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Description
The compound 2-Methyl-6-(trifluoromethyl)pyran-4-one is a fluorinated pyran derivative that has been the subject of various synthetic and chemical property studies. The interest in this compound and its derivatives stems from their potential applications in pharmaceuticals and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones has been achieved from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in acetic anhydride with high yield, indicating a potential pathway for the synthesis of 2-Methyl-6-(trifluoromethyl)pyran-4-one derivatives . Additionally, ultrasound-mediated condensation has been utilized for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, suggesting that ultrasound irradiation could be a novel approach for synthesizing similar compounds . Metalation reactions involving 2-Methyl-4H-pyran-4-ones have also been reported, which could be relevant for the functionalization of the 2-Methyl-6-(trifluoromethyl)pyran-4-one core .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectral methods and single-crystal X-ray diffraction analysis. For instance, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been determined, providing insights into the planarity and torsion angles within the pyran ring system . These findings could be extrapolated to understand the molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one.
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing 2H-pyran-2-ones with O- and N-nucleophiles has been explored, leading to the synthesis of various substituted pyran derivatives . Moreover, metalated 2-Methyl-4H-pyran-4-ones have been shown to react with alkyl and aralkyl halides or carbonyl compounds, providing a route for alkylated or condensed products . The reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-ones has also been studied, resulting in the formation of triazoles and pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their substituents. For example, the photophysical properties of conjugated pyrans have been investigated, revealing solvatochromism and fluorescence intensity changes in different solvents . The crystal structure analysis of a 2-oxo-2H-pyran derivative has provided detailed information on the molecular conformation and planarity . These studies suggest that 2-Methyl-6-(trifluoromethyl)pyran-4-one would exhibit unique properties that could be fine-tuned through chemical modifications.
Future Directions
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCXRKURVVCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368050 |
Source
|
Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyran-4-one | |
CAS RN |
204516-30-3 |
Source
|
Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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